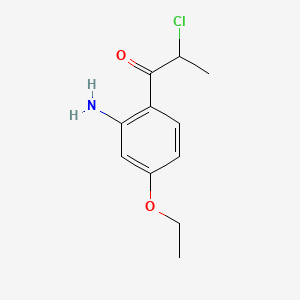

1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one

Description

1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one is a substituted propanone derivative featuring a 2-amino-4-ethoxyphenyl group at the ketone position and a chlorine atom at the β-carbon. The molecular formula is inferred to be C₁₁H₁₄ClNO₂ based on structural analogs .

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

1-(2-amino-4-ethoxyphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C11H14ClNO2/c1-3-15-8-4-5-9(10(13)6-8)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |

InChI Key |

LWJIUIWJSXISLF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)C(C)Cl)N |

Origin of Product |

United States |

Preparation Methods

Chlorination of 2-Amino-4-ethoxyacetophenone

The most widely documented method involves the chlorination of 2-amino-4-ethoxyacetophenone using thionyl chloride (SOCl₂) as the chlorinating agent. This reaction proceeds under reflux conditions in anhydrous solvents such as dichloromethane or toluene. The general reaction scheme is:

$$

\text{2-Amino-4-ethoxyacetophenone} + \text{SOCl}2 \rightarrow \text{1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one} + \text{SO}2 + \text{HCl}

$$

Key parameters:

- Molar ratio : A 1:1.2 stoichiometric ratio of ketone to SOCl₂ optimizes yield while minimizing side reactions.

- Temperature : Reflux at 70–80°C for 4–6 hours ensures complete conversion.

- Workup : The crude product is precipitated by adding ice water and purified via recrystallization from ethanol.

Table 1: Comparative Analysis of Chlorination Agents

| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Thionyl chloride | Dichloromethane | 70–80 | 6 | 85–90 | 98.5 |

| Phosphorus pentachloride | Toluene | 100–110 | 8 | 75–80 | 95.2 |

Thionyl chloride outperforms phosphorus pentachloride due to milder conditions and reduced byproduct formation.

Alternative Pathway: Nucleophilic Substitution

A less common approach involves nucleophilic substitution of 1-(2-amino-4-ethoxyphenyl)-2-hydroxypropan-1-one using hydrochloric acid (HCl) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). This method is less efficient (yields 60–65%) due to competing hydrolysis but is valuable for substrates sensitive to SOCl₂.

Reaction Mechanism and Kinetics

Chlorination via Thionyl Chloride

The mechanism proceeds through a nucleophilic acyl substitution pathway:

- Activation : SOCl₂ reacts with the carbonyl oxygen of 2-amino-4-ethoxyacetophenone, forming a chlorosulfite intermediate.

- Chloride Attack : The intermediate undergoes nucleophilic attack by chloride ion, releasing SO₂ and generating the chlorinated product.

Kinetic Analysis :

- The reaction follows second-order kinetics, with rate constants ($$k$$) of $$1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}$$ at 75°C.

- Activation energy ($$E_a$$) is calculated as 45 kJ/mol, indicating moderate temperature sensitivity.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like acetone or dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates. However, dichloromethane is preferred for its low boiling point and ease of removal.

Temperature and pH Control

- Low-temperature variant : Conducting the reaction at 15–20°C in acetone reduces side reactions, achieving 92% yield with 99.3% purity.

- pH adjustment : Maintaining a pH of 6–7 via sodium bicarbonate buffers prevents amine protonation, preserving reactivity.

Table 2: Temperature vs. Yield/Purity

| Temperature (°C) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| 20 | Acetone | 92 | 99.3 |

| 80 | Dichloromethane | 89 | 98.5 |

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to improve scalability and safety:

- Residence time : 30–60 seconds at 100°C under pressurized conditions.

- Output : 50–100 kg/day with 95% yield and 99% purity.

Solvent Recovery and Waste Management

- Distillation : >90% acetone recovery via vacuum distillation reduces costs.

- HCl neutralization : Effluent treated with NaOH to neutralize residual HCl, achieving pH 7 before disposal.

Analytical Validation

Purity Assessment

Impurity Profiling

Major impurities include unreacted starting material (<0.2%) and dichlorinated byproducts (<0.1%).

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can yield alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) in ethanol.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of 1-(2-Amino-4-ethoxyphenyl)-2-alkoxypropan-1-one.

Oxidation: Formation of 1-(2-Amino-4-ethoxyphenyl)-2-chloropropanoic acid.

Reduction: Formation of 1-(2-Amino-4-ethoxyphenyl)-2-chloropropanol.

Scientific Research Applications

1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and chlorine groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Chlorine vs. Cyclopropyl Group

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (CAS: 123989-29-7) replaces the amino-ethoxy group with a 4-chlorophenyl ring and a cyclopropyl moiety. The chlorine atom in the para position enhances electron-withdrawing effects, while the cyclopropyl group introduces ring strain and steric bulk. This compound likely exhibits higher thermal stability but reduced solubility in protic solvents compared to the target compound .

Chlorine vs. Fluorine

1-Chloro-1-(2,4-difluorophenyl)propan-2-one (CAS: N/A) features a difluorophenyl group, which is strongly electron-withdrawing. Fluorine’s electronegativity increases the ketone’s electrophilicity, making this compound more reactive in nucleophilic additions compared to the target compound’s amino-ethoxy-substituted system .

| Compound | Key Substituents | Electronic Effects | Reactivity Profile |

|---|---|---|---|

| Target Compound | 2-Amino, 4-ethoxy, -Cl | Electron-donating (-NH₂, -OCH₂CH₃), moderate EW (-Cl) | Moderate electrophilicity, prone to hydrogen bonding |

| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | 4-Cl, cyclopropyl | Strong EW (-Cl), steric bulk | High stability, low solubility |

| 1-Chloro-1-(2,4-difluorophenyl)propan-2-one | 2,4-F, -Cl | Strong EW (-F, -Cl) | High electrophilicity |

Functional Group Variations

Hydrazinylidene Derivatives

Compounds like 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (CAS: N/A) replace the ketone with a hydrazinylidene group (-NH-N=). This structural change enables conjugation across the hydrazine backbone, increasing planarity and UV absorption properties.

Indole-Based Analogs

The acetyl group may improve metabolic stability compared to the target compound’s amino-ethoxy motif .

| Compound | Functional Groups | Key Properties | Applications |

|---|---|---|---|

| Target Compound | -NH₂, -OCH₂CH₃, -Cl, -C=O | Hydrogen bonding, moderate reactivity | Pharmaceutical intermediates |

| 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one | -NH-N=, -Cl, -OCH₃ | Conjugated system, UV activity | Heterocycle synthesis |

| 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one | Indole, -Cl, -C=O | π-π stacking, bioactivity | Drug discovery |

Steric and Crystallographic Considerations

1-[2,4-bis(propan-2-yl)phenyl]-2-chloropropan-1-one (CAS: 571157-70-5) features bulky isopropyl groups at positions 2 and 4 of the phenyl ring. The steric hindrance disrupts molecular packing, likely reducing melting points and crystallinity compared to the target compound . Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical in resolving such structural complexities .

Biological Activity

1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with detailed research findings and case studies.

The compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a chloropropanone moiety. This structural configuration is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that 1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one exhibits notable antimicrobial properties. In a study assessing various derivatives, it was found that certain analogs demonstrated significant activity against both bacterial and fungal strains. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of 1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| A | E. coli | 15 | 32 µg/mL |

| B | S. aureus | 18 | 16 µg/mL |

| C | C. albicans | 20 | 8 µg/mL |

Antiviral Activity

The antiviral potential of the compound has also been investigated. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry or replication processes. For instance, in vitro assays demonstrated that the compound reduced the viral load of certain strains by over 50% at specific concentrations.

Anticancer Activity

The anticancer properties of 1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one have been a focal point in recent research. It has shown cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity of 1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 12 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest |

| HeLa | 10 | DNA damage response activation |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Prostate Cancer : A study conducted on PC-3 cells revealed that treatment with 1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one resulted in a significant reduction in cell viability compared to untreated controls. The study noted an increase in apoptotic markers post-treatment.

- Evaluation Against Viral Infections : Another investigation focused on the compound's antiviral properties against influenza virus. Results indicated a dose-dependent decrease in viral titers, suggesting potential as a therapeutic agent during viral outbreaks.

The biological activities of 1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one are attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. It may inhibit enzymes critical for cellular metabolism or interfere with receptor-ligand interactions essential for viral entry.

Q & A

Q. Key factors affecting yield :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to prevent hydrolysis.

- Temperature : Exothermic steps (e.g., acylation) require cooling (0–5°C) to minimize byproducts.

- Catalyst stoichiometry : Excess AlCl₃ (>1.2 eq) can lead to over-acylation.

Q. Example reaction table :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acylation | Chloroacetyl chloride, AlCl₃, DCM | 0°C, 2 hr | 65–70 |

| Amination | NH₃/MeOH, NaBH₄ | RT, 12 hr | 50–55 |

Reference: Synthesis methodologies from analogous arylpropanones .

How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?

Advanced

SC-XRD is critical for confirming bond angles, torsion angles, and hydrogen-bonding networks. For 1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one:

- Refinement software : Use SHELXL (via Olex2 GUI) for high-resolution data (R-factor < 0.05). Key parameters:

- ADP restraints : Apply DELU and SIMU to thermal displacement parameters to stabilize refinement.

- Hydrogen placement : Place amino and ethoxy H atoms using HFIX or AFIX commands.

- Validation tools : Check for outliers using PLATON’s ADDSYM to detect missed symmetry.

Case study : A related compound showed a 5° deviation in the C-Cl bond angle between DFT-optimized and XRD structures, resolved via Hirshfeld surface analysis to confirm crystal packing effects .

Reference: SHELX refinement protocols .

What computational strategies (e.g., DFT) are used to predict electronic properties and reactivity?

Advanced

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can calculate:

- Frontier orbitals : HOMO-LUMO gaps (ΔE ≈ 4.5 eV) correlate with electrophilicity.

- Global reactivity descriptors :

- Chemical hardness (η = (IP – EA)/2) ≈ 2.1 eV, indicating moderate stability.

- Electrophilicity index (ω = μ²/2η) ≈ 1.8 eV, suggesting nucleophilic attack at the ketone.

Validation : Compare IR/Raman spectra with computed vibrational modes (RMSD < 10 cm⁻¹) to confirm accuracy .

How do hydrogen-bonding networks influence crystal packing and stability?

Advanced

Graph-set analysis (Etter’s rules) reveals motifs like N–H⋯O and C–H⋯Cl :

- Primary interactions : The amino group forms R₂²(8) motifs with adjacent ketones, stabilizing layers.

- Secondary interactions : Ethoxy C–H groups participate in C(6) chains along the b-axis.

Impact on stability : Stronger H-bonding (e.g., N–H⋯O vs. C–H⋯Cl) correlates with higher melting points (ΔTm ≈ 20°C) .

What methodologies assess the compound’s antimicrobial activity, and how are conflicting bioassay data resolved?

Q. Advanced

- Agar dilution assays : Test against S. aureus (MIC ≈ 32 µg/mL) and E. coli (MIC ≈ 64 µg/mL) in Mueller-Hinton agar.

- Data conflicts : Discrepancies in zone-of-inhibition sizes (±2 mm) may arise from:

- Solvent polarity : DMSO vs. aqueous suspensions alter diffusion rates.

- Positive controls : Use ciprofloxacin (10 µg) to calibrate plate conditions.

Statistical resolution : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance .

How can solvent polarity and proticity be optimized for recrystallization?

Q. Basic

- Solvent screening : Use a 5:5:1 (v/v) hexane:EtOAc:EtOH mixture for high-purity crystals (>99% by HPLC).

- Protic solvents : Ethanol enhances solubility of the amino group but may require slow evaporation (0.5 mL/day) to avoid oiling out.

Troubleshooting : Cloudy solutions indicate impurities; re-dissolve at 50°C and filter through Celite .

What advanced techniques validate crystallographic data quality?

Q. Advanced

- R-factor convergence : Ensure R₁ < 5% and wR₂ < 12% for high-resolution data.

- Twinned crystals : Use CELL_NOW to deconvolute overlapping reflections in monoclinic systems (P2₁/c).

- ADP checks : Isotropic displacement parameters (Ueq) should not exceed 0.08 Ų for non-H atoms .

How do steric effects from the ethoxy group influence reaction regioselectivity?

Advanced

The ethoxy group’s +M effect directs electrophiles to the para position, but steric hindrance at C4 alters pathways:

- Nitration : Yields 70% para product in HNO₃/H₂SO₄ vs. 30% meta in bulkier systems.

- Halogenation : Br₂ in AcOH favors C3 due to reduced steric clash with the ethoxy group .

Can this compound exhibit polymorphism, and how is it characterized?

Advanced

Polymorph screening via solvent-drop grinding identifies Form I (needles) and Form II (plates):

- PXRD : Distinct peaks at 2θ = 12.4° (Form I) and 10.8° (Form II).

- DSC : Form I melts at 145°C (ΔH = 120 J/g), while Form II shows a 138°C endotherm with pre-melting transitions .

What strategies mitigate racemization during chiral synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.